molecular formula C8H9FO B1296792 2-(3-Fluorophenyl)ethanol CAS No. 52059-53-7

2-(3-Fluorophenyl)ethanol

Cat. No. B1296792
CAS RN: 52059-53-7
M. Wt: 140.15 g/mol
InChI Key: MZNBGEKFZCWVES-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)ethanol is a chemical compound with the CAS Number: 52059-53-7 . It has a molecular weight of 140.16 . It is a clear liquid that can range in color from colorless to yellow .


Molecular Structure Analysis

The molecular formula of 2-(3-Fluorophenyl)ethanol is C8H9FO . The InChI code is 1S/C8H9FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 .


Physical And Chemical Properties Analysis

2-(3-Fluorophenyl)ethanol is a liquid at room temperature . It has a boiling point of 90°C at 2.6 mmHg and a flash point of 107°C . The specific gravity is 1.13 at 20°C , and the refractive index is 1.51 .

Scientific Research Applications

1. Structural Studies and Crystallography

2-(3-Fluorophenyl)ethanol and its derivatives have been the subject of structural studies and crystallography. These studies provide insights into the molecular structure, crystalline forms, and the formation of intermolecular hydrogen bonds, essential for understanding the compound's properties and potential applications. For instance, a study on the X-ray crystal structures of related compounds highlighted the formation of intermolecular hydrogen bonds and crystal structure details (Percino et al., 2008).

2. Synthesis and Biocatalysis

2-(3-Fluorophenyl)ethanol serves as an intermediate in the synthesis of various bioactive compounds. For example, its enantioselective synthesis is crucial for developing antagonists of the CCR5 chemokine receptor, which have implications in HIV infection prevention. The use of Daucus carota cells for the enantioselective reduction of prochiral ketones to synthesize 2-(3-Fluorophenyl)ethanol derivatives demonstrates its importance in biocatalysis and pharmaceutical synthesis (ChemChemTech, 2022).

3. Spectroscopy and Conformational Analysis

Spectroscopic methods, such as laser-induced fluorescence, are used to study the conformational isomers of 2-(3-Fluorophenyl)ethanol. These studies aid in understanding the molecule's behavior, stability, and reactivity, which are crucial for its application in various fields, including material science (Panja et al., 2005).

Safety And Hazards

2-(3-Fluorophenyl)ethanol is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

2-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNBGEKFZCWVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341448
Record name 2-(3-Fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)ethanol

CAS RN

52059-53-7
Record name 2-(3-Fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Fluorophenyl)ethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Borane-dimethyl sulfide complex (9.15 ml, 96.5 mmol) is added dropwise and then faster as gas evolution slowed, to an ice-cooled mixture of 3-fluorophenyl acetic acid (XXXIX, 4.96 g, 32.2 mmol) in THF (30 ml). After 2 hr methanol is added dropwise over the course of several hours. The solvents are then removed under reduced pressure and methanol is again added and removed under reduced pressure. The methanol addition/removal is repeated three times and then the residue is partitioned between dichloromethane and aqueous sodium bicarbonate. The organic layers are dried over sodium sulfate and concentrated to give 2-(3-fluorophenyl)ethanol (LXV), MS (m/z) 140; IR (neat) 1590, 1046, 1450, 1141, 782, 1488 and 691 cm-1.
[Compound]
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ice
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Synthesis routes and methods II

Procedure details

To a suspension of 3.07 gm (81 mMol) lithium aluminum hydride in 115 mL diethyl ether at 0° C. were added dropwise a solution of 7.0 gm (45 mMol) 3-fluorophenylacetic acid in 26 mL tetrahydrofuran dropwise. The reaction was allowed to warm to ambient and then stirred 18 hours. The reaction mixture was quenched by the addition of 3.0 mL 2N NaOH dropwise with cooling. To this mixture was then added 9.0 mL water and the resulting suspension stirred for 1 hour at ambient. The suspension was filtered and the filter cake rinsed well with diethyl ether, The filtrate was concentrated under reduced pressure to give 6.26 gm (100%) of the title compound as a clear oil. The product was used without further purification.
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3.07 g
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115 mL
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7 g
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26 mL
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Yield
100%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a stirred solution of 3-fluorophenylacetic acid (5.0 g, 32.0 mmol) in diethyl ether (100 ml), at -10° C., was added lithium aluminium hydride (32.4 ml of a 1M solution in diethyl ether, 32.4 mmol), dropwise. The reaction mixture was allowed to warm to +25° C. and stirred for 1 h, before again cooling to -10° C., and quenching by addition of methanol (20 ml) and 4M sodium hydroxide (20 ml). The resulting slurry was filtered and the filtrate evaporated in vacuo. The crude product was chromatographed on silica gel eluting with CH2Cl2 /MeOH/NH3 (80:8:1) to give 3-(fluoro)phenethyl alcohol (3.80 g, 84%), δ (250 MHz, CDCl3) 2.87 (3H, t, J=6.5 Hz, CH2), 3.87 (3H, t, J=6.5 Hz, CH2), 6.89-7.02 (3H, m, Ar--H), 7.23-7.33 (1H, m, Ar--H).
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Synthesis routes and methods V

Procedure details

To a stirred suspension of lithium aluminium hydride (25 g, 0.65 mol) in dry ether (300 ml) at 0° C. was added dropwise 3-fluorophenylacetic acid (50 g, 0.32 mol, Lancaster Synthesis). After the addition the mixture was heated to reflux for 2 hours, then stirred overnight at room temperature. Saturated aqueous ammonium chloride (200 ml) was added and the mixture was filtered and the solids washed with ether. The ether layer was separated, dried over anhydrous magnesium sulphate and evaporated. Distillation of the residue afforded 2-(3-fluorophenyl)ethanol (43.05 g, 95%), bp 91°-94° at 2 mmHg, NMR δ 7.3 (1H, m), 7.05-6.9 (3H, m), 3.85 (2H,t), 2.85 (2H,t), 2.0 (1H,s).
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25 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)ethanol
Reactant of Route 2
2-(3-Fluorophenyl)ethanol
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2-(3-Fluorophenyl)ethanol
Reactant of Route 4
2-(3-Fluorophenyl)ethanol
Reactant of Route 5
2-(3-Fluorophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(3-Fluorophenyl)ethanol

Citations

For This Compound
13
Citations
E Marzi, A Spitaleri, F Mongin… - European Journal of …, 2002 - Wiley Online Library
It was possible to functionalize the three fluorobenzyl alcohols and the three 2‐(fluorophenyl)ethanols by metalation and subsequent carboxylation, the prototype electrophilic trapping …
M Kawasaki, M Goto, S Kawabata, T Kometani - Tetrahedron: Asymmetry, 2001 - Elsevier
The enantioselectivity of the lipase from Pseudomonascepacia (PCL) in the transesterification of 2-phenyl-1-propanol 1 was studied using a series of vinyl 3-arylpropanoates as acyl …
Number of citations: 75 www.sciencedirect.com
M An, W Liu, X Zhou, R Ma, H Wang, B Cui, W Han… - RSC …, 2019 - pubs.rsc.org
Halohydrin dehalogenases are usually recognized as strict β-position regioselective enzymes in the nucleophile-mediated ring-opening of epoxides. Here we found the HheG from …
Number of citations: 19 pubs.rsc.org
CM Marson, CJ Matthews, SJ Atkinson… - Journal of Medicinal …, 2015 - ACS Publications
A novel series of potent chiral inhibitors of histone deacetylase (HDAC) is described that contains an oxazoline capping group and a N-(2-aminophenyl)-benzamide unit. Among several …
Number of citations: 58 pubs.acs.org
LAT Cleghorn, PC Ray, J Odingo… - Journal of Medicinal …, 2018 - ACS Publications
With the emergence of multidrug-resistant strains of Mycobacterium tuberculosis there is a pressing need for new oral drugs with novel mechanisms of action. Herein, we describe the …
Number of citations: 49 pubs.acs.org
T Kuramochi, A Kakefuda, H Yamada, I Sato… - Bioorganic & medicinal …, 2004 - Elsevier
The sodium–calcium exchanger (NCX) is known as the transporter that controls the concentration of Ca 2+ in cardiac myocytes. In the setting of heart failure and myocardial ischemia-…
Number of citations: 16 www.sciencedirect.com
DW Piotrowski, K Futatsugi… - Journal of Medicinal …, 2018 - ACS Publications
A novel series of morpholine-based nonsteroidal mineralocorticoid receptor antagonists is reported. Starting from a pyrrolidine HTS hit 9 that possessed modest potency but excellect …
Number of citations: 17 pubs.acs.org
T Imaeda, K Ono, K Nakai, Y Hori, J Matsukawa… - Bioorganic & Medicinal …, 2017 - Elsevier
With the aim to discover a gastric antisecretory agent more potent than the existing proton pump inhibitors, novel 3,4-dihydro-1H-spiro(naphthalene-2,2′-piperidin)-1-one derivatives, …
Number of citations: 11 www.sciencedirect.com
MF Wempe, P Jutabha, V Kumar, JA Fisher… - Medical Research …, 2019 - journals.ke-i.org
Abstract System L amino acid transporters are a member of the Solute Carrier transporter Family (SLC). L-Amino acid transporter 1 (LAT1) belong to SLC7 and requires the heavy …
Number of citations: 5 journals.ke-i.org
LD Bland - 2006 - search.proquest.com
The addition of a vinylaluminum species across aldehydes or imines to afford the corresponding allylic alcohols or amines is termed as vinylalumination. This reaction allows the …
Number of citations: 1 search.proquest.com

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